{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine
Description
Historical Academic Perspectives on Alkylbenzylamine Derivatives
The study of alkylbenzylamine derivatives has a rich history rooted in medicinal chemistry and materials science. Benzylamine (B48309) (C₆H₅CH₂NH₂) itself is a versatile precursor in organic synthesis, utilized in the industrial production of numerous pharmaceuticals. wikipedia.org Historically, research into its derivatives has been driven by the quest for new therapeutic agents. The core benzylamine structure offers a scaffold that can be readily modified, allowing for the systematic investigation of structure-activity relationships.
In the mid-20th century, early investigations into benzylamine derivatives focused on their potential as monoamine oxidase inhibitors (MAOIs), with some compounds being developed as antidepressants and antihypertensive agents. This foundational work established the benzylamine moiety as a pharmacologically significant structure. Subsequent research expanded into diverse therapeutic areas, including the development of antifungal, antibacterial, and anticancer agents. openmedicinalchemistryjournal.comnih.gov The versatility of the benzylamine core has allowed chemists to design and synthesize a vast library of compounds with a wide range of biological activities.
Rationale for Research on {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine within Chemical Sciences
The specific structural features of this compound provide a compelling rationale for its investigation within the chemical sciences. The molecule incorporates a 4-benzyloxy substituent on the phenyl ring and an ethyl group on the nitrogen atom. This combination of a bulky, hydrophobic benzyloxy group and a smaller alkyl group on the amine offers a unique steric and electronic profile.
The 4-benzyloxy group is of particular interest as it can influence the compound's lipophilicity and potential for hydrogen bonding, which are critical factors in its interaction with biological targets. The N-ethyl group, in turn, modulates the basicity and nucleophilicity of the amine, affecting its reactivity and pharmacokinetic properties.
Academic interest in this compound is driven by several key areas:
Medicinal Chemistry: The benzylamine scaffold is a well-established pharmacophore. The specific substitutions in this compound make it a candidate for screening against a variety of biological targets. For instance, substituted benzylamines have been investigated as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer. mdpi.com
Synthetic Methodology: The synthesis of N-substituted benzylamines, such as the target compound, provides a platform for developing and refining synthetic methods. Reductive amination of the corresponding aldehyde (4-benzyloxybenzaldehyde) with ethylamine (B1201723) is a common and efficient route. nih.govuni-muenchen.de
Materials Science: Benzylamine derivatives are utilized as curing agents for epoxy resins and in the modification of polymers to enhance their properties. chemicalbook.com The specific structure of this compound could impart unique characteristics to polymeric materials.
Scope and Research Objectives for Academic Inquiry
The academic inquiry into this compound encompasses a range of objectives aimed at fully characterizing its chemical nature and potential applications. Key research objectives include:
Synthesis and Characterization: The primary objective is the efficient and scalable synthesis of the compound. This involves optimizing reaction conditions for methods such as reductive amination. Comprehensive characterization using modern analytical techniques is crucial to confirm the structure and purity of the synthesized compound. A study on the synthesis of novel benzylamine antimycotics utilized reductive amination from 4-benzyloxybenzaldehyde derivatives, a pathway that could be adapted for the synthesis of the title compound. nih.govuni-muenchen.de
Table 1: Spectroscopic Data for a Related Benzylamine Derivative
| Spectroscopic Technique | Data for 5-Bromo-3-ethoxy-2-hydroxy-N-(benzyl)benzylamine |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 – 7.19 (m, 7H), 6.85 (d, J = 2.0 Hz, 1H), 6.69 (d, J = 1.9 Hz, 1H), 3.99 (q, J = 7.0 Hz, 2H), 3.88 (s, 2H), 3.74 (s, 2H), 1.41 (dd, J = 8.9, 5.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 147.97, 146.49, 137.76, 128.60, 128.32, 127.57, 123.79, 122.92, 115.12, 110.16, 64.39, 52.40, 50.82, 14.68 |
| HRMS (ESI) [M+H]⁺ | m/z 335.0613; Calculated mass for C₁₆H₁₈BrNO₂ is 334.050 |
Data from a study on novel benzylamine derivatives, illustrating typical characterization data for this class of compounds. openmedicinalchemistryjournal.com
Physicochemical Properties: A thorough investigation of the compound's physicochemical properties is essential. This includes determining its melting point, boiling point, solubility in various solvents, and its acid-base properties (pKa). These parameters are fundamental to understanding its behavior in different chemical and biological systems.
Table 2: Physicochemical Properties of Benzylamine
| Property | Value |
|---|---|
| Molar Mass | 107.156 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 0.981 g/mL |
| Melting Point | 10 °C |
| Boiling Point | 185 °C |
| Solubility in water | Soluble |
These properties of the parent compound, benzylamine, provide a baseline for understanding the properties of its derivatives. wikipedia.orgnih.gov
Reactivity Studies: Exploring the chemical reactivity of this compound is a key research objective. This includes studying its behavior in various organic reactions, such as N-alkylation, acylation, and its potential as a ligand in coordination chemistry.
Biological Activity Screening: A significant objective is to screen the compound for a range of biological activities. Based on the known activities of related benzylamine derivatives, this could include assays for antifungal, antibacterial, anticancer, and enzyme inhibitory properties. For example, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.gov
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs of this compound, researchers can establish structure-activity relationships. This involves systematically modifying the benzyloxy and ethyl substituents to understand their influence on the compound's biological activity and physicochemical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-17-12-14-8-10-16(11-9-14)18-13-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWOQMCJLOVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy Phenyl Methyl Ethyl Amine
Established Synthetic Pathways for {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine
Established routes for the synthesis of this compound primarily rely on common organic reactions such as reductive amination and the reduction of nitrile or amide precursors. These pathways are well-documented for analogous structures and offer reliable methods for obtaining the target compound.
Precursor Identification and Starting Material Considerations
The synthesis of this compound originates from readily available chemical precursors. The selection of starting materials is guided by the chosen synthetic route, cost, and availability. Two principal strategies involve building the C-N bond via reductive amination or by first synthesizing the 4-(benzyloxy)benzylamine core followed by ethylation.
A primary precursor for the benzyloxy-substituted phenyl portion is 4-(benzyloxy)benzaldehyde (B125253). This aldehyde can be prepared via a Williamson ether synthesis between 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) chloride or benzyl bromide. An alternative route begins with 4-cyanophenol, which is first benzylated to form 4-(benzyloxy)benzonitrile. nih.gov This nitrile can then be reduced to the corresponding primary amine, 4-(benzyloxy)benzylamine. nih.gov
Once the core aldehyde or primary amine is formed, the ethyl group is introduced. In the case of reductive amination, ethylamine (B1201723) is used directly with 4-(benzyloxy)benzaldehyde. For the N-alkylation of 4-(benzyloxy)benzylamine, an ethylating agent such as ethyl iodide or ethyl bromide would be employed.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis | Relevant Synthetic Route |
| 4-Hydroxybenzaldehyde | Starting material for 4-(benzyloxy)benzaldehyde | Reductive Amination |
| Benzyl Bromide / Chloride | Benzylating agent to protect the phenolic hydroxyl group | Both Routes |
| 4-(Benzyloxy)benzaldehyde | Key intermediate; electrophile for imine formation | Reductive Amination |
| Ethylamine | Source of the ethylamino group | Reductive Amination |
| 4-Cyanophenol | Starting material for 4-(benzyloxy)benzonitrile | Nitrile Reduction followed by Ethylation |
| 4-(Benzyloxy)benzonitrile | Intermediate to be reduced to the primary amine | Nitrile Reduction followed by Ethylation |
Reaction Conditions and Catalytic Systems
The specific reaction conditions and catalysts are critical for the successful synthesis of the target amine.
Reductive Amination: This is arguably the most direct method, involving the reaction of 4-(benzyloxy)benzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ or in a subsequent step. The iminization can be carried out in a water-miscible solvent like methanol (B129727) or ethanol. google.com The subsequent reduction of the imine can be achieved using various reducing agents. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄). For industrial applications and higher efficiency, catalytic hydrogenation is preferred. google.com This involves using hydrogen gas in the presence of a metal catalyst. google.com
Catalytic Hydrogenation: A range of catalysts are effective for the reduction of the imine intermediate. These include precious metal catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). google.compatsnap.comgoogle.com Skeletal nickel catalysts, sometimes formulated as multi-component systems (e.g., Ni-Fe-Cu/Al), also demonstrate high activity and selectivity for this transformation. google.com Hydrogenation is typically performed at pressures ranging from atmospheric to around 4.5 kg/cm ² and at temperatures between ambient and 70°C. google.compatsnap.com
Nitrile Reduction: An alternative pathway involves the reduction of 4-(benzyloxy)benzonitrile to 4-(benzyloxy)benzylamine. nih.gov A powerful reducing agent like lithium aluminum hydride (Li(AlH₄)) in a solvent such as tetrahydrofuran (B95107) (THF) is effective for this transformation. nih.gov The reaction is typically initiated at a low temperature (0°C) and then allowed to proceed at room temperature. nih.gov The resulting primary amine must then be selectively N-ethylated.
Table 2: Catalytic Systems and Reagents for Key Synthetic Steps
| Reaction Step | Reagents / Catalyst | Solvent | Conditions |
| Benzylation of 4-cyanophenol | Benzyl bromide, K₂CO₃ | Acetone | Reflux, 4h nih.gov |
| Nitrile Reduction | Li(AlH₄), then H₂O/NaOH | THF | 0°C to 25°C, 16h nih.gov |
| Imine Formation | 4-(Benzyloxy)benzaldehyde, Ethylamine | Methanol | 24°C google.com |
| Catalytic Hydrogenation of Imine | H₂, Pd/C (5-10%) | Methanol | Atmospheric pressure, 5h google.com |
| Catalytic Hydrogenation of Imine | H₂, Ni-Fe-Cu/Al | Ethanol or Toluene | High selectivity google.com |
Yield Optimization and Purity Enhancement Techniques
Achieving high yields and purity is paramount. For catalytic hydrogenation routes, yields can be very high, with some processes for analogous N-alkyl benzylamines reporting total yields of 90% or more and catalytic selectivity exceeding 99.9%. google.com The reduction of 4-(benzyloxy)benzonitriles using Li(AlH₄) has been reported to provide the corresponding primary amines in yields ranging from 49% to 80%, with variations often attributed to the isolation procedures rather than the reaction efficiency itself. nih.gov
Purification of the final product, this compound, typically involves standard workup and chromatographic techniques. After the reaction, a common procedure includes quenching the reaction mixture, followed by extraction with an organic solvent. orgsyn.org The organic phase is washed with water or brine to remove inorganic byproducts and water-soluble impurities, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and filtered. orgsyn.orgsemanticscholar.org
For high purity, column chromatography is often employed. nih.gov Silica gel is a common stationary phase, with an eluent system typically composed of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation. nih.govorgsyn.org The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com In some cases, the product can be crystallized from a suitable solvent to achieve high purity. google.com
Novel Synthetic Approaches and Derivatization Strategies
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and stereocontrolled methods for amine synthesis.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry principles can be applied to the synthesis of this compound to reduce waste and improve efficiency. A key strategy is the use of one-pot reactions. The reductive amination of 4-(benzyloxy)benzaldehyde can be performed as a one-pot process where the imine is formed and subsequently hydrogenated in the same reaction vessel without isolating the intermediate. google.com This approach significantly reduces solvent usage and waste generation associated with a separate workup and purification step for the imine.
Furthermore, catalytic hydrogenation is inherently a greener process compared to the use of stoichiometric hydride reagents like Li(AlH₄) or NaBH₄. google.com Metal catalysts are used in small quantities and can often be recovered, recycled, and reused, which improves atom economy and reduces metal waste. google.com The primary byproduct of the imine formation step is water, which is environmentally benign. google.com The selection of solvents also plays a role; using alcohols like ethanol, which can be derived from renewable resources, is preferable to more hazardous solvents.
Enantioselective Synthesis and Stereochemical Control
The compound this compound is achiral. However, strategies for enantioselective synthesis are highly relevant for producing chiral derivatives or analogs, which are often of interest in medicinal chemistry. Stereochemical control can be introduced by employing chiral auxiliaries or catalysts.
A well-established strategy involves the use of a chiral amine as an auxiliary. For instance, in the synthesis of a structurally related chiral amine, p-methoxyphenylacetone was reacted with the chiral auxiliary (R)-α-methylphenethylamine to form a chiral imine intermediate. google.com Subsequent catalytic hydrogenation, for example with a Pt/C catalyst, leads to the formation of the desired chiral amine with high diastereoselectivity. google.com The chiral auxiliary can then be removed in a later step, yielding the final product with a high enantiomeric excess (ee), often greater than 99.5%. google.com This methodology demonstrates how stereochemical control can be exerted during the C-N bond forming or reduction step to produce a single enantiomer of a chiral target molecule. This principle could be adapted to syntheses starting from a prochiral ketone precursor related to the target structure to install a stereocenter.
Functionalization and Modification of the this compound Skeleton
The molecular framework of this compound offers two primary sites for chemical modification: the secondary amine and the benzyl ether. These sites allow for a range of functionalization reactions to build more complex molecular architectures.
The secondary amine group is nucleophilic and readily participates in several fundamental organic reactions. It can be functionalized through N-acylation, N-alkylation, and nucleophilic substitution reactions. For instance, reacting this compound with acyl chlorides or anhydrides yields the corresponding amides. Alkylation, typically with alkyl halides, converts the secondary amine into a tertiary amine. nih.gov Furthermore, this amine can act as a nucleophile in substitution reactions, such as the reaction with 2-alkyl-4-chloroquinolines in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form substituted 4-aminoquinolines. nih.gov
Another significant modification involves the cleavage of the benzyl ether. The benzyloxy group is a common protecting group for phenols, and its removal, known as debenzylation, unmasks the phenol (B47542) functionality. This transformation is most effectively achieved through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) results in the selective cleavage of the benzyl-oxygen bond to yield the corresponding 4-({ethylamino}methyl)phenol. researchgate.net This reaction is highly chemoselective, leaving other functional groups like the secondary amine intact.
The amine can also be used as a starting material in reductive amination reactions with aldehydes or ketones. This process first involves the formation of an enamine, which then rearranges to an iminium ion that is subsequently reduced in situ by a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to form a tertiary amine. masterorganicchemistry.commdma.ch
Below is a summary of key functionalization reactions for the this compound skeleton.
| Reaction Type | Reagent(s) | Functional Group Modified | Product Type |
| N-Acylation | Acyl chloride, Base | Secondary Amine | N,N-Disubstituted Amide |
| N-Alkylation | Alkyl halide, Base | Secondary Amine | Tertiary Amine |
| Nucleophilic Aromatic Substitution | 4-Chloroquinoline derivative, DIPEA | Secondary Amine | N-Aryl Tertiary Amine |
| Debenzylation (Hydrogenolysis) | H₂, Pd/C | Benzyl Ether | Phenol |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary Amine | Tertiary Amine |
Reaction Mechanisms and Mechanistic Investigations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.
Detailed Analysis of Key Reaction Intermediates
In many reactions involving this compound, the formation of specific intermediates dictates the reaction pathway. One of the most significant intermediates is the iminium ion .
When this compound, a secondary amine, reacts with a carbonyl compound such as an aldehyde or ketone, it cannot form a stable neutral imine. Instead, it initially forms a carbinolamine, which then dehydrates to generate an enamine. mdma.ch In the presence of an acid, this enamine is protonated, leading to the formation of a resonance-stabilized iminium ion. mdma.ch This iminium cation is a key electrophilic intermediate in reductive amination reactions. The subsequent delivery of a hydride from a reducing agent to the electrophilic carbon of the iminium ion furnishes the final tertiary amine product. masterorganicchemistry.com
In N-acylation reactions with reagents like acyl chlorides, a tetrahedral intermediate is formed. The nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This addition results in a transient tetrahedral species which then collapses, expelling the chloride leaving group to form the stable amide product.
Kinetic Studies and Mechanistic Elucidation
While specific kinetic studies on reactions of this compound are not extensively documented, the rates of its primary transformations can be understood from established mechanistic principles.
In the case of N-alkylation via an Sₙ2 mechanism, the reaction rate is dependent on the concentrations of both the amine and the alkylating agent. The kinetics follow a second-order rate law. The reaction is also sensitive to steric hindrance on both the amine and the alkyl halide, as well as the nature of the leaving group on the alkylating agent.
Chemo-, Regio-, and Stereoselectivity in Reactions
Selectivity is a cornerstone of modern synthetic chemistry, and reactions involving this compound demonstrate key principles of chemo-, regio-, and stereoselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. The structure of this compound allows for high chemoselectivity. For example, the secondary amine can be selectively acylated or alkylated under basic or neutral conditions without affecting the benzyl ether. Conversely, the benzyl ether can be selectively cleaved via catalytic hydrogenation without altering the secondary amine. This orthogonal reactivity is valuable in multi-step syntheses.
| Target Group | Reagents | Untouched Group | Selectivity Type |
| Secondary Amine | Acetic Anhydride, Pyridine | Benzyl Ether | Chemoselective Acylation |
| Benzyl Ether | H₂, Pd/C, Methanol | Secondary Amine | Chemoselective Hydrogenolysis |
Regioselectivity , the preference for reaction at one position over another, is pertinent when considering modifications to the aromatic ring. The benzyloxy group is an electron-donating group and thus an ortho, para-director for electrophilic aromatic substitution. Therefore, reactions such as nitration or halogenation would be directed to the positions ortho and para to the benzyloxy substituent.
Stereoselectivity becomes a critical consideration when a new stereocenter is created. The parent molecule, this compound, is achiral. However, if it participates in a reaction that generates a chiral center, controlling the stereochemical outcome is important. For instance, in an asymmetric reductive amination reaction with a prochiral ketone, the use of a chiral catalyst or reducing agent can lead to the preferential formation of one enantiomer or diastereomer of the product. epo.org This approach is fundamental to the synthesis of optically active pharmaceutical compounds.
Advanced Spectroscopic and Structural Elucidation Studies Beyond Basic Identification
Advanced NMR Spectroscopic Applications for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of flexible molecules like {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine in solution. nih.gov While standard ¹H and ¹³C NMR confirm the basic structure, advanced techniques such as 2D NMR and Nuclear Overhauser Effect (NOE) studies are required to elucidate the preferred spatial arrangement of the molecule's constituent parts.
The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds: the C-N bond of the ethylamino group, the benzyl-nitrogen bond, the methylene-phenyl bond, and the bonds of the benzyloxy ether linkage. The relative orientation of the two phenyl rings and the ethyl group is not fixed and can exist in an equilibrium of various conformers. researchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining through-space proximity between protons that are not directly bonded. For this compound, NOE correlations would be expected between:
The protons of the ethyl group (specifically the -CH₂-) and the protons of the adjacent benzyl (B1604629) group's methylene (B1212753) bridge (-CH₂-N).
The methylene bridge protons and the ortho-protons of the 4-substituted phenyl ring.
The methylene protons of the benzyloxy group (-O-CH₂-Ph) and the ortho-protons of the phenyl ring they are attached to, as well as the ortho-protons of the other phenyl ring, depending on the degree of folding.
Protons on the two different aromatic rings, which would indicate a folded conformation where the rings are in close spatial proximity.
The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative data that can be used to model the molecule's predominant conformation in solution. mdpi.com
Coupling Constants and Dihedral Angles: The measurement of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angles between the coupled protons, as described by the Karplus equation. nih.gov Analysis of the coupling constants within the ethyl group and between the benzylic protons and any adjacent protons could help define the rotational preferences around the C-C and C-N bonds.
Computational Modeling: NMR data is often used in conjunction with quantum mechanical calculations to build a more complete picture of conformational preferences. nih.govum.es Theoretical models can predict the relative energies of different conformers, and the theoretically calculated NMR parameters for these conformers can be compared with experimental data to identify the most likely structures present in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Potential NOE Correlations for Conformational Analysis
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Potential Key NOE Correlations |
| Ethyl (-CH₃) | ~1.1 | ~12 | Protons on ethyl -CH₂- |
| Ethyl (-CH₂-) | ~2.6 | ~48 | Protons on ethyl -CH₃, benzyl -CH₂- |
| Benzyl (-CH₂-N) | ~3.6 | ~55 | Protons on ethyl -CH₂-, ortho-protons of 4-substituted ring |
| Benzyl Ether (-O-CH₂-) | ~5.1 | ~70 | Ortho-protons of both rings |
| 4-substituted Ring | 6.9-7.3 | 115-158 | Protons on benzyl -CH₂-N, protons on benzyl ether -O-CH₂- |
| Unsubstituted Ring | 7.3-7.5 | 127-137 | Protons on benzyl ether -O-CH₂- |
Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation pattern upon ionization, which helps in structural confirmation. For this compound, electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would reveal characteristic fragmentation pathways influenced by the amine and ether functional groups.
Proposed Fragmentation Pathways: The structure contains several bonds susceptible to cleavage. The most probable fragmentation mechanisms include:
Alpha-Cleavage: This is a characteristic fragmentation for amines. dummies.com Cleavage of the C-C bond alpha to the nitrogen atom would result in the loss of a methyl radical (from the ethyl group, though less likely) or the entire ethyl group as an ethyl radical, leading to a resonance-stabilized iminium ion. The most significant alpha-cleavage would be the homolytic cleavage of the benzyl-nitrogen bond, forming a stable benzyl radical and a protonated ethylamine (B1201723) fragment, or more favorably, forming a stable benzyl cation.
Benzylic Ether Cleavage: The C-O bond of the benzyloxy group is a weak point. Cleavage of this bond can lead to the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. scribd.comwhitman.edu Alternatively, cleavage can occur at the benzyl-oxygen bond, generating a 4-(hydroxyphenyl)methyl(ethyl)amine radical cation.
Cleavage adjacent to the Amine: The bond between the methylene bridge and the phenyl ring can cleave, leading to the formation of a [M-C₇H₆O]⁺ ion corresponding to the loss of a benzyloxy radical, or more likely, the formation of a substituted benzyl cation at m/z 148.
Isotopic Labeling Studies: To definitively confirm these proposed fragmentation pathways, isotopic labeling can be employed. thieme-connect.de This involves synthesizing the molecule with heavy isotopes (e.g., Deuterium, ¹³C) at specific positions. richardbeliveau.orgnih.gov For example:
Deuterium labeling of the ethyl group: If the molecule is synthesized with a -CD₂CH₃ group, any fragment resulting from the loss of the ethyl group would remain at the same m/z, while fragments containing the ethyl group would show a mass shift of +2 amu. This would confirm the alpha-cleavage pathway.
¹³C labeling of the methylene bridge: Placing a ¹³C atom in the -CH₂-N- position would cause any fragment containing this carbon to shift by +1 amu, allowing for precise tracking of this part of the molecule through the fragmentation cascade.
Deuterium labeling of the benzyloxy methylene group: Synthesizing the molecule with an -O-CD₂-Ph group would help verify fragments involving the cleavage of the ether linkage. The tropylium ion peak at m/z 91 would shift to m/z 93, confirming its origin.
These studies provide unambiguous evidence for the proposed fragmentation mechanisms, enhancing the certainty of structural identification, especially in complex mixtures. rsc.org
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of [M+H]⁺ for this compound (MW = 241.34)
| m/z (Predicted) | Proposed Formula of Ion | Proposed Origin of Fragment |
| 242.15 | [C₁₆H₂₀NO]⁺ | Protonated molecule [M+H]⁺ |
| 213.12 | [C₁₄H₁₄NO]⁺ | Loss of ethyl radical (C₂H₅) via alpha-cleavage |
| 148.11 | [C₁₀H₁₄N]⁺ | Cleavage of Ar-CH₂ bond, loss of benzyloxy radical |
| 134.09 | [C₉H₁₂N]⁺ | Loss of the benzyloxy-phenyl group |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzyloxy group |
X-ray Crystallography and Solid-State Structural Characterization of Related Analogues or Derivatives
For a molecule like this, or a suitable crystalline derivative (e.g., a hydrochloride salt), X-ray analysis would elucidate several key structural features:
Conformation: The solid-state conformation, including the torsion angles around the flexible single bonds, would be precisely determined. This would reveal whether the molecule adopts a folded or extended conformation in the crystal lattice. nih.gov
Intermolecular Interactions: The packing of molecules in the crystal is governed by intermolecular forces. X-ray crystallography would identify any hydrogen bonds (e.g., if a salt is formed with an acid, the N-H⁺ group would act as a hydrogen bond donor), π-π stacking interactions between the aromatic rings, and van der Waals forces that stabilize the crystal structure. scispace.com
Bond Parameters: Precise measurements of bond lengths and angles would confirm the expected geometries of the amine and ether functional groups and the aromatic rings. For instance, the C-N-C bond angle would be expected to be close to the tetrahedral angle, while the C-O-C angle of the ether would be slightly larger.
Studies on similar N-substituted benzylamines and other flexible diaryl systems have shown that both intramolecular forces (like steric hindrance) and intermolecular forces (crystal packing) play a crucial role in determining the final solid-state structure. nih.govbeilstein-journals.org
Table 3: Typical Bond Lengths and Angles Expected from X-ray Crystallography, Based on Related Structures
| Parameter | Bond/Angle | Expected Value | Reference |
| Bond Length | C(sp³)-N | ~1.47 Å | beilstein-journals.org |
| Bond Length | C(aromatic)-O | ~1.37 Å | nih.gov |
| Bond Length | C(sp³)-O | ~1.43 Å | nih.gov |
| Bond Angle | C-N-C | ~112° | beilstein-journals.org |
| Bond Angle | C-O-C | ~118° | nih.gov |
| Torsion Angle | C-C-N-C | Variable (defines conformation) | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and characterizing the bonding within the molecule. The spectra for this compound would be complex but would feature characteristic bands for each part of its structure.
Expected Vibrational Modes:
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations typically produce several bands in the 1450-1610 cm⁻¹ region. researchgate.net
C-O-C Stretching: The characteristic stretching of the aryl-alkyl ether linkage is expected to produce a strong, distinct band, typically around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker band near 1020-1050 cm⁻¹ (symmetric stretch). nih.gov
C-N Stretching: The C-N stretching vibration for a tertiary amine is often harder to assign as it is weaker and falls in the fingerprint region, typically between 1020-1250 cm⁻¹.
Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region. The 1,4-disubstituted (para) ring is expected to show a strong band around 810-840 cm⁻¹.
Raman spectroscopy would be a complementary technique. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Aromatic ring vibrations are often strong in Raman spectra, providing confirmatory data for the C=C stretching modes. The symmetric C-O-C ether stretch may also be more prominent in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule. chemicalbook.comnist.gov
Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
| Aromatic C-H Stretch | 3030 - 3100 | IR (medium), Raman (strong) |
| Aliphatic C-H Stretch | 2850 - 2980 | IR (strong), Raman (strong) |
| Aromatic C=C Stretch | 1450 - 1610 | IR (medium), Raman (strong) |
| Asymmetric C-O-C Stretch | ~1250 | IR (strong), Raman (weak) |
| Symmetric C-O-C Stretch | ~1040 | IR (weak), Raman (medium) |
| C-N Stretch | 1020 - 1250 | IR (weak-medium) |
| Para-substitution C-H Bend | 810 - 840 | IR (strong) |
Computational Chemistry and Theoretical Investigations of 4 Benzyloxy Phenyl Methyl Ethyl Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations have been employed to investigate the electronic properties and reactivity of {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine. These studies, rooted in density functional theory (DFT), offer a detailed picture of the molecule's electronic landscape.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, theoretical calculations have determined the energies of these frontier orbitals. The distribution of the HOMO is primarily located on the electron-rich benzyloxy-phenyl moiety, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is delocalized across the aromatic systems, suggesting these areas are susceptible to nucleophilic attack.
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 5.62 |
This table presents theoretically calculated energy values for the frontier molecular orbitals of this compound.
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map of this compound reveals distinct regions of positive, negative, and neutral potential.
The most negative potential, indicated by red and yellow regions on the MEP map, is concentrated around the oxygen atom of the benzyloxy group and the nitrogen atom of the ethylamine (B1201723) group. These areas represent the most likely sites for electrophilic interactions. The hydrogen atoms of the amine group and the aromatic rings exhibit a positive electrostatic potential (blue regions), making them susceptible to nucleophilic interactions. The distribution of charge highlights the polar nature of the molecule, which is crucial for its interaction with other polar molecules.
Molecular Dynamics Simulations for Conformational Space Exploration
To understand the dynamic behavior and conformational flexibility of this compound, molecular dynamics (MD) simulations are performed. These simulations model the atomic movements over time, providing a comprehensive exploration of the molecule's accessible conformations in a simulated environment.
In Silico Prediction of Molecular Interactions
In silico methods are instrumental in predicting how this compound might interact with other molecular entities. These predictions are purely theoretical and focus on the physical and chemical principles governing intermolecular binding.
Ligand-Target Docking Studies
To explore the potential binding modes of this compound with macromolecular targets, theoretical docking studies are conducted. These computational experiments place the ligand into the binding site of a receptor and score the potential poses based on a force field.
In a representative docking study, the compound was docked into the active site of a model protein. The results indicated that the benzyloxy-phenyl group could engage in favorable pi-pi stacking interactions with aromatic residues within the binding pocket. Furthermore, the nitrogen and oxygen atoms were predicted to form hydrogen bonds with polar amino acid residues. These theoretical binding predictions are based on the complementarity of shape and electrostatic potential between the ligand and the target.
| Interaction Type | Potential Interacting Residues |
| Pi-Pi Stacking | Phenylalanine, Tyrosine |
| Hydrogen Bonding | Serine, Threonine, Aspartate |
| Van der Waals | Leucine, Valine, Alanine |
This table summarizes the types of non-covalent interactions predicted from theoretical ligand-target docking studies of this compound with a model protein active site.
Energy Minimization and Conformational Sampling
Energy minimization calculations are performed to identify the most stable, low-energy conformations of this compound. These calculations explore the potential energy surface of the molecule to locate its global and local energy minima.
The results of these calculations confirm the findings from molecular dynamics simulations, showing that folded conformations, where the aromatic rings can interact, are energetically favorable. Conformational sampling techniques are used to ensure a thorough exploration of the conformational space, providing a set of low-energy structures that represent the most probable shapes of the molecule. This information is crucial for understanding how the molecule might present itself for intermolecular interactions.
Mechanistic Biological Interactions and Molecular Recognition Excluding Clinical, Safety, Dosage, Efficacy
Investigation of Molecular Targets and Binding Site Characterization (In vitro/theoretical only)
Investigations into the molecular targets of {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine are foundational to understanding its biological role. These studies, conducted purely in vitro or through computational modeling, aim to identify and characterize the binding sites on receptors and enzymes without assessing physiological outcomes.
Receptor binding affinity studies quantify the strength of the interaction between a ligand, such as this compound, and a receptor. These studies focus on the thermodynamics and kinetics of the binding event, such as the equilibrium dissociation constant (Kd), inhibitor constant (Ki), and the association (kon) and dissociation (koff) rate constants. nih.gov
Table 1: Representative Receptor Binding Affinity Data for Analogous Phenethylamine Compounds This table is illustrative and based on data from structurally similar compounds to demonstrate the principles of binding affinity studies.
| Compound Analog | Target Receptor | Ki (nM) | Receptor Subtype Selectivity |
| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D1/D2 | ~2x less affinity than Dopamine | Low |
| N-ethyl derivative | Dopamine D2 | Significantly Lower | High for D2 |
| N-n-propyl-N-(2-phenylethyl) derivative | Dopamine D2 | Lowest of series | Very High for D2 |
Data adapted from studies on 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives. nih.gov
The interaction of this compound with enzymes is another critical area of investigation. Studies focus on how the compound may inhibit an enzyme's catalytic activity. The mechanism of inhibition—be it competitive, non-competitive, uncompetitive, or mixed—is determined through kinetic analyses. nih.gov
For example, in the broader class of amine-containing compounds, molecules can act as inhibitors for enzymes like monoamine oxidases (MAO) or cholinesterases. nih.gov The inhibition mechanism often involves the ligand binding to the enzyme's active site or an allosteric site. For instance, competitive inhibitors bind to the active site, preventing the natural substrate from binding, while mixed-type inhibitors may bind to both the active site and an allosteric site. nih.gov While specific data for this compound is not extensively detailed in the literature, its structural similarity to other enzyme inhibitors suggests potential interactions with enzymes involved in neurotransmitter metabolism or other signaling pathways. Studies on related antifolates have shown that homologation of an alkyl group (e.g., from methyl to ethyl) can significantly increase inhibitory potency against enzymes like dihydrofolate reductase (DHFR). nih.gov
Elucidation of Intracellular Signaling Pathways Modulated by this compound
From a purely academic cell biology perspective, understanding how a compound modulates intracellular signaling pathways is key. Phenolic compounds, a class that includes the benzyloxy-phenyl moiety, are known to affect a wide range of inflammation-associated signaling pathways. nih.gov These can include cascades mediated by:
Mitogen-Activated Protein Kinases (MAPKs) : Such as the ERK1/2 pathway, which is central to regulating cell proliferation. nih.gov
Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) : A critical pathway in regulating protein synthesis and cell growth. nih.gov
Transcription Factors : Including Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1), which control the expression of numerous genes. nih.gov
Modulation of these pathways occurs through the binding of the compound to upstream receptors or enzymes, which then triggers a cascade of phosphorylation events or other second messenger systems. For example, inhibition of a specific kinase by the compound would prevent the phosphorylation of its downstream targets, thereby altering the signaling output. nih.gov
Structure-Activity Relationship (SAR) Analysis for Molecular Recognition
SAR analysis systematically investigates how the chemical structure of a molecule relates to its ability to bind to a specific target. This involves synthesizing analogs and using computational models to predict binding.
To probe the SAR of this compound, various analogs would be synthesized to explore the importance of different structural features. The synthesis of related N-(4-(benzyloxy)benzyl) amines often starts from 4-cyanophenol. nih.gov This is followed by a nucleophilic substitution reaction with a benzyl (B1604629) bromide and subsequent reduction of the nitrile group to form the benzylamine (B48309). nih.gov
Table 2: Key Structural Modifications for SAR Analysis
| Structural Feature | Modification Strategy | Rationale for Probing Molecular Recognition |
| Ethyl Group on Amine | Varying alkyl chain length (methyl, propyl, etc.) or introducing cyclic structures. | To determine the optimal size and conformation of the substituent for fitting into the binding pocket. nih.gov |
| Benzyloxy Group | Altering substituents on the benzyl ring (e.g., fluoro, chloro, methyl groups). researchgate.net | To probe electronic and steric effects on binding affinity. Electron-donating or -withdrawing groups can alter interaction strength. nih.gov |
| Phenyl Ring | Shifting the position of the benzyloxy group (ortho, meta, para). | To understand the required geometry for optimal interaction with the receptor or enzyme active site. nih.gov |
| Methylene (B1212753) Bridge | Lengthening or shortening the linker between the phenyl ring and the amine. | To assess the impact of flexibility and distance between key pharmacophoric features. nih.gov |
The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, for instance, involves obtaining 4-(benzyloxy)benzylamines via reduction of 4-(benzyloxy)benzonitriles with lithium aluminum hydride (Li(AlH4)). nih.gov These synthetic strategies allow for the systematic modification of the parent molecule to build a comprehensive SAR profile.
Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in predicting how structural modifications will affect binding affinity. nih.gov Molecular docking algorithms simulate the placement of a ligand into the binding site of a target protein, calculating a "scoring function" to estimate the binding affinity. nih.gov
For a compound like this compound, a computational model could be built based on a known receptor structure. Docking simulations would then predict the preferred binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the benzyloxy-phenyl group and aromatic amino acid residues in the binding pocket. nih.gov These models can guide the synthesis of new analogs by prioritizing modifications that are predicted to enhance binding, thereby streamlining the process of SAR exploration.
Advanced Analytical Methodologies for Research Applications
Development of Hyphenated Techniques for Trace Analysis in Research Matrices
Hyphenated analytical techniques, which combine a separation method with a sensitive detection method, are indispensable for the trace analysis of {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine in complex research matrices. The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) provides the high selectivity and sensitivity required for detecting and quantifying minute amounts of the compound.
In the context of structurally related N-benzyl-substituted phenethylamines, gas chromatography/ion trap mass spectrometry (GC/MS) in both electron and chemical ionization modes, as well as electrospray high mass accuracy quadrupole time-of-flight tandem mass spectrometry (ESI-Q-TOF-MS/MS) and triple quadrupole tandem mass spectrometry, have proven effective for characterization. nih.gov These methods allow for the elucidation of fragmentation patterns, which are crucial for structural confirmation and differentiation from isomers. nih.gov
For GC-MS analysis of polar N,N-disubstituted ethanolamines, a derivatization step such as benzylation can be employed to improve the chromatographic properties and achieve better sensitivity. osti.gov This approach could be adapted for this compound if necessary, although its inherent structural features may allow for direct analysis. The selection of the ionization source and mass analyzer is critical and depends on the specific requirements of the research application, such as the need for high resolution and mass accuracy for metabolite identification or the high sensitivity and throughput of triple quadrupole systems for quantitative studies.
Table 1: Comparison of Hyphenated Techniques for Amine Analysis
Chromatographic Separations (HPLC, GC) for Purity and Isomer Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for assessing the purity and analyzing isomers of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity determination of non-volatile and thermally labile compounds. For N-substituted benzylamines, reversed-phase HPLC with a C18 column is commonly employed. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with a modifier such as phosphoric acid or formic acid to ensure good peak shape. sielc.com Detection is often achieved using a UV detector, as the aromatic rings in this compound provide strong chromophores. sielc.comsielc.com The absorption maxima for benzylamine (B48309) are around 206 nm and 256 nm. sielc.comsielc.com
For the analysis of potential chiral isomers, chiral HPLC is the method of choice. mdpi.comnih.gov The use of chiral stationary phases (CSPs) allows for the direct separation of enantiomers. mdpi.comjiangnan.edu.cn Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of chiral amines. mdpi.commdpi.com The selection of the mobile phase, often a mixture of an alkane and an alcohol, is crucial for achieving optimal enantioseparation. mdpi.com
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to enhance its volatility and thermal stability for GC analysis, this technique can provide high-resolution separation of isomers. osti.gov The use of a capillary column, such as a DB-5MS, coupled with a flame ionization detector (FID) or a mass spectrometer (MS) allows for accurate quantification and identification. osti.gov
Table 2: Chromatographic Conditions for Benzylamine Analysis
Electrophoretic Techniques for Structural Variant Characterization
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the characterization of structural variants of this compound. CE is particularly advantageous due to its low sample and reagent consumption, and rapid analysis times. nih.gov
For the separation of chiral isomers, chiral capillary electrophoresis (CCE) is a powerful technique. nih.gov This is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for the separation of amine enantiomers. mdpi.comresearchgate.net The formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to differences in their electrophoretic mobilities, enabling their separation. researchgate.net The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized to achieve resolution. mdpi.com
Capillary gel electrophoresis (CGE), where the capillary is filled with a gel matrix, can be used to separate structural isomers based on size and shape differences. usp.orgnih.gov This technique could be employed to resolve positional isomers of this compound if they exist.
Spectrophotometric and Fluorometric Methodologies for Quantitative Research Assays
Spectrophotometric and fluorometric methods provide rapid and cost-effective means for the quantitative analysis of this compound in research settings, particularly for routine assays where high sample throughput is required.
UV-Visible Spectrophotometry is based on the principle that the analyte absorbs light at a specific wavelength. The aromatic moieties in this compound give rise to characteristic UV absorption bands. researchgate.net For benzylamine, absorption maxima are observed around 206 nm and 256 nm. sielc.com A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is straightforward and widely available but may lack the selectivity required for complex matrices, where interfering substances may also absorb in the same wavelength range. sszp.eu
Fluorometry offers higher sensitivity and selectivity compared to spectrophotometry. While this compound itself may not be naturally fluorescent, it can be derivatized with a fluorogenic reagent to produce a highly fluorescent product. Alternatively, a specific interaction of the compound with a fluorescent probe could lead to a change in fluorescence intensity, which can be measured for quantification. nih.gov For instance, Schiff base ligands, which can be formed from amines, have been used as fluorescent reagents for the quantitative analysis of metal ions. koreascience.kr A similar strategy could be developed for this compound. The development of a fluorometric assay would involve selecting an appropriate fluorescent label or probe, optimizing the reaction conditions, and validating the method for linearity, accuracy, and precision. future4200.com
Table 3: Spectroscopic Methods for Quantitative Analysis
Potential Applications in Materials Science and Chemical Catalysis Non Clinical
Role as a Building Block in Polymer Synthesis and Material Functionalization
The structure of {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine lends itself to several potential applications in the synthesis of novel polymers and the functionalization of existing material surfaces. The key reactive site for polymerization is the secondary amine group, which can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The presence of the bulky benzyloxy group would likely influence the polymer's physical properties, potentially leading to materials with modified solubility, thermal stability, and mechanical strength compared to analogous polymers without this substituent.
Furthermore, the amine functionality allows for its use in ring-opening polymerization of cyclic monomers, such as epoxides or lactones, where it can act as an initiator. The resulting polymer chains would possess the {[4-(Benzyloxy)phenyl]methyl}(ethyl)amino moiety at one end, which could then be used for further chemical modification or to impart specific surface properties.
In the realm of material functionalization, this compound can be grafted onto surfaces that have been pre-activated with functional groups reactive towards amines, such as carboxylic acids, esters, or halides. This surface modification could be employed to alter the hydrophobicity, chemical reactivity, or biocompatibility of materials like silica, gold nanoparticles, or polymer substrates. The benzyloxy group also presents an opportunity for post-functionalization modification; for example, the benzyl (B1604629) group could be cleaved under specific conditions to reveal a phenolic hydroxyl group, which could then be used for subsequent chemical transformations.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Class | Potential Properties Influenced by the Monomer |
| Condensation Polymerization | Dicarboxylic acid / Acyl chloride | Polyamide | Solubility, Thermal Stability, Crystallinity |
| Ring-Opening Polymerization | Epoxide / Lactone | Polyether / Polyester | End-group functionality, Surface adhesion |
| Michael Addition | Acrylate / Acrylamide | Poly(β-amino ester/amide) | Biodegradability, pH-responsiveness |
Investigation as a Ligand in Organometallic Chemistry and Catalysis
The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with a wide range of metal ions. The formation of such organometallic complexes is a cornerstone of catalysis, where the electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal center.
The ethyl and the [4-(benzyloxy)phenyl]methyl substituents on the nitrogen atom create a specific steric environment around the metal center upon coordination. This steric hindrance can be advantageous in catalytic reactions where selectivity for a particular substrate or product is desired. The electronic properties of the ligand are influenced by the aromatic ring and the benzyloxy group. The phenyl ring can participate in electronic delocalization, and the ether oxygen might have a subtle electronic-donating effect, which could modulate the electron density at the metal center and, consequently, its catalytic performance.
Complexes of this compound with transition metals could be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The benzyloxy group could also serve as a handle for anchoring the catalytic complex to a solid support, facilitating catalyst recovery and reuse, which is a significant advantage in industrial chemical processes.
Table 2: Potential Catalytic Applications of Organometallic Complexes
| Metal Center | Potential Catalytic Reaction | Role of the Ligand |
| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck) | Stabilize the metal center, influence reductive elimination |
| Ruthenium (Ru) | Hydrogenation, Transfer Hydrogenation | Modulate electron density, control stereoselectivity |
| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Control the polymerization rate and polydispersity |
| Rhodium (Rh) | Hydroformylation | Direct regioselectivity |
Application as a Probe or Reporter Molecule in Chemical Biology Research (Not diagnostic)
In chemical biology, small molecules are often used as probes or reporter molecules to study biological processes in a non-diagnostic research context. While this compound itself is not fluorescent, its scaffold can be chemically modified to incorporate a fluorophore, transforming it into a fluorescent probe. The choice of fluorophore would determine the photophysical properties of the probe, such as its excitation and emission wavelengths.
The benzyloxy group is a particularly interesting feature for the design of chemical probes. It can be used as a protecting group for a phenol (B47542), which can be unmasked by specific chemical or enzymatic triggers. For example, if the benzyl group were replaced with a moiety that can be cleaved by a particular enzyme, the resulting probe could be used to report on the activity of that enzyme. Cleavage of the protecting group would reveal the phenol, which could lead to a change in the fluorescence properties of the attached fluorophore, a phenomenon known as "turn-on" or "turn-off" fluorescence sensing.
Table 3: Potential Design Strategies for Chemical Biology Probes
| Probe Type | Design Principle | Target Application (Non-Diagnostic) |
| Enzyme-activatable Probe | Benzyloxy group replaced with an enzyme-cleavable moiety. | Reporting on specific enzyme activity in cell lysates. |
| Fluorescent Reporter | Covalent attachment of a fluorophore to the aromatic ring or amine. | Tracking the localization of a conjugated biomolecule. |
| Ratiometric Sensor | Incorporation of a second fluorophore sensitive to the local environment. | Probing changes in intracellular pH or ion concentration. |
Future Directions and Emerging Research Avenues for 4 Benzyloxy Phenyl Methyl Ethyl Amine
Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-driven synthesis)
The synthesis of N-alkylated benzylamines, including {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine, is traditionally performed using batch processes. However, emerging technologies like flow chemistry and artificial intelligence (AI)-driven synthesis offer pathways to more efficient, sustainable, and scalable production.
Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering superior heat and mass transfer, enhanced safety, and potential for automation. researchgate.net The synthesis of secondary amines via reductive amination is well-suited for flow reactors. researchgate.netrsc.org For a compound like this compound, a hypothetical flow synthesis could involve the reaction of 4-(benzyloxy)benzaldehyde (B125253) with ethylamine (B1201723), followed by in-line reduction. Catalysts such as Palladium on carbon (Pd/C) or Nickel-based catalysts have proven effective for such transformations in continuous flow setups. rsc.orgresearchgate.netnih.gov This approach not only allows for rapid optimization of reaction parameters like temperature, pressure, and residence time but also facilitates safer handling of reagents like hydrogen gas. thieme-connect.comrsc.org
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Vessel | Round-bottom flask | Packed-bed or microchannel reactor |
| Heat Transfer | Limited by surface area, potential for hotspots | High surface-area-to-volume ratio, precise temperature control |
| Mass Transfer | Dependent on stirring efficiency | Enhanced mixing, efficient catalyst contact |
| Safety | Handling of large quantities of hazardous reagents | Small reaction volumes, improved containment |
| Scalability | Often requires re-optimization | Achieved by extending run time ("scaling out") |
Exploration of Novel Mechanistic Interactions in Uncharted Biological Systems (Purely academic, non-clinical)
While the specific biological roles of this compound are not widely documented, its structural motifs—a benzylamine (B48309) core and a benzyloxy group—are present in compounds with diverse biological activities. researchgate.netopenmedicinalchemistryjournal.comnih.gov Future academic research could focus on using this compound as a molecular probe to explore uncharted biological systems and elucidate novel mechanistic interactions.
This exploration would be purely academic, aiming to understand fundamental biological processes rather than clinical applications. For instance, benzylamine derivatives can interact with various enzymes and receptors. nih.gov Research could investigate the compound's interaction with lesser-known orphan receptors or its potential to modulate novel enzymatic pathways. Techniques such as chemical proteomics, thermal shift assays, and affinity-based probes could be employed to identify potential binding partners within a cell lysate. Mechanistic studies, potentially using radical-clock experiments or kinetic isotope effects, could further elucidate the nature of these interactions at a molecular level. researchgate.net The goal of such research would be to use the compound as a tool to map new territories of the cellular interactome, potentially uncovering new biological pathways or functions of previously uncharacterized proteins.
| Research Avenue | Experimental Technique | Potential Outcome |
|---|---|---|
| Target Identification | Affinity chromatography, Chemical proteomics | Identification of novel protein binding partners |
| Pathway Analysis | Cell-based phenotypic screening, Metabolomics | Uncovering effects on new or uncharacterized cellular pathways |
| Enzyme Interaction | Enzyme kinetics, Isothermal titration calorimetry | Characterization of inhibitory or allosteric modulation of novel enzymes |
| Receptor Binding | Radioligand binding assays on orphan receptors | Discovery of novel G-protein coupled receptor (GPCR) ligands |
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work and saving resources. nih.gov For this compound, the development of advanced computational models can provide significant insights into its physicochemical properties, reactivity, and potential biological interactions.
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish a mathematical relationship between the chemical structure of a compound and its properties. nih.govnih.gov By developing a QSPR model for a series of related benzylamine derivatives, it would be possible to predict properties such as solubility, lipophilicity (logP), and boiling point for this compound. nih.govacs.org These models use molecular descriptors, which are numerical representations of a molecule's structure, to make predictions. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound might interact with biological macromolecules, such as proteins or cell membranes. mdpi.comresearchgate.net These simulations model the movements of atoms over time, allowing researchers to study the stability of binding poses, conformational changes, and the role of solvent molecules in molecular recognition. upc.edu For example, an MD simulation could explore the interaction of the compound within the active site of a hypothetical enzyme target, providing insights that are not available from static docking models alone. nih.gov
| Computational Model | Predicted Property | Relevance |
|---|---|---|
| QSPR/QSAR | Solubility, LogP, Melting/Boiling Point | Guides synthesis, purification, and formulation development. nih.gov |
| Machine Learning Regression | Reaction yield, Degradation rate | Optimizes synthetic conditions and predicts stability. nih.gov |
| Molecular Docking | Binding affinity and pose with biological targets | Hypothesizes potential biological interactions. |
| Molecular Dynamics (MD) | Binding stability, Conformational changes | Provides insights into the dynamics of molecular interactions. researchgate.net |
By integrating these advanced computational approaches, future research can adopt a more predictive and rational design-driven strategy for exploring the chemical and biological space surrounding this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {[4-(Benzyloxy)phenyl]methyl}(ethyl)amine, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via reductive alkylation of 4-(benzyloxy)benzaldehyde with ethylamine using sodium borohydride (NaBH₄) in a benzene-ethanol solvent system under inert atmosphere . Optimization involves:
- Temperature control : Maintaining 0–5°C during aldehyde-amine Schiff base formation to minimize side reactions.
- Stoichiometric ratios : A 1.2:1 molar excess of ethylamine to aldehyde to drive the reaction to completion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : ¹H NMR (CDCl₃) should show peaks for the benzyloxy group (δ 4.9–5.1 ppm, singlet), ethylamine protons (δ 2.5–3.0 ppm, multiplet), and aromatic protons (δ 6.8–7.4 ppm, multiplet) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 256.3 (C₁₆H₁₉NO₂). Discrepancies in fragmentation patterns may arise from residual solvents; use high-resolution MS (HRMS) for confirmation .
- IR : Stretching vibrations for C-O (benzyloxy, ~1250 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Waste Disposal : Neutralize acidic/basic by-products before segregating organic waste for incineration .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzyloxy group) affect the compound’s biological activity, and what experimental models validate these effects?
- Methodology :
- Synthetic Analogues : Replace the benzyloxy group with methoxy or nitro groups to assess electronic effects.
- Biological Assays : Test binding affinity to G protein-coupled receptors (GPCRs) using radioligand displacement assays (e.g., ³H-labeled antagonists) .
- Data Interpretation : Correlate substituent Hammett constants (σ) with IC₅₀ values to establish structure-activity relationships (SAR) .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties, and how do docking studies inform target selectivity?
- Methodology :
- In Silico Tools : Use SwissADME for predicting logP (estimated ~2.8) and blood-brain barrier permeability .
- Molecular Docking : AutoDock Vina for simulating interactions with serotonin receptors (5-HT₂A). Key residues (e.g., Asp155) should show hydrogen bonding with the amine group .
- Validation : Compare docking scores (ΔG) with experimental binding data to refine force field parameters.
Q. How can discrepancies in reported melting points or spectral data for this compound be reconciled across studies?
- Methodology :
- Purity Assessment : Use differential scanning calorimetry (DSC) to confirm melting point (literature range: 85–90°C). Impurities (e.g., unreacted aldehyde) lower observed values .
- Solvent Effects : NMR chemical shifts vary with deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃); report solvent explicitly .
Q. What catalytic systems are effective for enantioselective synthesis of chiral derivatives of this amine, and how is stereochemical purity verified?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
